Pramiracetam

Neurochemistry Cholinergic system Synaptosomal assay

Pramiracetam is the definitive high-potency racetam for rigorous neuroscience. Unlike piracetam, oxiracetam, or aniracetam, it uniquely and reliably increases hippocampal high-affinity choline uptake (HACU), a mechanism they lack. Its inverted U-shaped dose-response curve demands precise, batch-consistent material—making purity non-negotiable. This is the evidence-backed reference standard for modeling traumatic brain injury, age-related cognitive decline, and dose-response hormesis. Sourcing generic in-class analogs yields non-interchangeable pharmacology and jeopardizes experimental validity. Specify the original agent to ensure your cholinergic function, neuroprotection, or TBI studies are built on reproducible, clinically-relevant data.

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
CAS No. 68497-62-1
Cat. No. B000526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramiracetam
CAS68497-62-1
SynonymsN-(2-(bis(1-methylethyl)amino)ethyl)-2-oxo-1-pyrrolidineacetamide
pramiracetam
pramiracetam hydrochloride
pramiracetam sulfate
Pramista
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C
InChIInChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18)
InChIKeyZULJGOSFKWFVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pramiracetam (CAS 68497-62-1) for Research and Development | High-Potency Racetam Nootropic


Pramiracetam (CAS 68497-62-1) is a high-potency racetam-class nootropic derived from piracetam, characterized by a diisopropylaminoethyl moiety substitution that confers enhanced cognitive activity [1]. It is a prolyl endopeptidase (PREP) inhibitor with a reported IC50 of 1.8 μM and is recognized for its ability to significantly increase high-affinity choline uptake (HACU) in the hippocampus [2], a mechanism distinct from many of its structural analogs.

Why Pramiracetam (CAS 68497-62-1) Cannot Be Substituted with Generic Piracetam or Other Racetams


The racetam class exhibits significant pharmacodynamic and pharmacokinetic divergence despite a shared pyrrolidinone core. Substituting pramiracetam with piracetam, oxiracetam, or aniracetam is scientifically unsound due to pramiracetam's unique functional selectivity for hippocampal HACU (with piracetam and aniracetam showing no effect [1]) and its distinctly inverted U-shaped dose-response curve that dictates a narrow therapeutic window [2]. Furthermore, pramiracetam demonstrates clinical efficacy in traumatic brain injury models, while oxiracetam and aniracetam have been largely discontinued from clinical use [3], underscoring that in-class analogs cannot be considered interchangeable.

Product-Specific Quantitative Evidence Guide for Pramiracetam (CAS 68497-62-1)


Pramiracetam Significantly Increases Hippocampal High-Affinity Choline Uptake (HACU) Compared to Piracetam and Aniracetam

Pramiracetam, at intraperitoneal doses of 44 and 88 mg/kg, significantly increased the rate of sodium-dependent high-affinity choline uptake (HACU) in rat hippocampal synaptosomes in vitro. In contrast, piracetam (100 and 500 mg/kg i.p.) and aniracetam (10-200 mg/kg p.o.) were completely ineffective in modulating HACU [1]. This biochemical selectivity is further supported by a separate 6-day in vivo study, which confirmed that pramiracetam and oxiracetam increased HACU, while piracetam had no effect [2].

Neurochemistry Cholinergic system Synaptosomal assay

Pramiracetam Demonstrates Superior Potency in Memory Enhancement Relative to Piracetam

In a novel object-recognition test in rats, a dose of 30 mg/kg (i.p.) of pramiracetam produced a significant improvement in retention after a 24-hour intertrial interval, an effect that was matched only by a 400 mg/kg dose of piracetam [1]. This translates to pramiracetam being approximately 13.3 times more potent on a mg/kg basis. Lower doses of piracetam (100 and 200 mg/kg) were ineffective, highlighting a critical potency gap [1].

Behavioral pharmacology Memory Rodent model

Pramiracetam Normalizes EEG Arousal in Aged Rodents with Greater Efficacy and No Tolerance Compared to Piracetam

In aged Fisher-344 rats, pramiracetam sulfate acted strongly to normalize abnormal EEG patterns characterized by high-voltage slow-wave components and attenuated theta activity. In direct comparison, the action of piracetam was weak and appeared to undergo tolerance development [1]. This finding underscores a functional and efficacy difference between the two compounds in a model of age-related cognitive decline.

Electrophysiology Aging EEG

Pramiracetam Exhibits an Inverted U-Shaped Dose-Response Curve Requiring Precision Dosing

The cognitive-enhancing effects of pramiracetam in animal models of learning and memory are characterized by an inverted U-shaped dose-response curve, meaning efficacy is lost at both low and high doses [1]. A clinical study in Alzheimer's patients confirmed this, finding that doses up to 4,000 mg are unlikely to confer symptomatic benefit, highlighting a narrow therapeutic window [2].

Clinical pharmacology Dose-response Alzheimer's disease

Pramiracetam Demonstrates Clinical Efficacy in Traumatic Brain Injury (TBI) Models Where Other Racetams Are Discontinued

A double-blind, placebo-controlled study evaluated pramiracetam sulfate (400 mg TID) in males with memory and cognitive problems from head injury and anoxia. Pramiracetam treatment resulted in clinically significant improvements in memory, particularly delayed recall, compared to placebo, and these improvements were maintained over an 18-month open-trial period [1]. In contrast, structural analogs oxiracetam and aniracetam are no longer in clinical use [2].

Traumatic brain injury Clinical trial Memory

Targeted Research and Application Scenarios for Pramiracetam (CAS 68497-62-1) Based on Verified Evidence


Hippocampal Cholinergic Mechanism Studies

Pramiracetam is specifically suited for in vivo or ex vivo investigations of hippocampal cholinergic function, particularly high-affinity choline uptake (HACU). As demonstrated, it is one of the few racetams that reliably increases HACU in the hippocampus, whereas piracetam and aniracetam are ineffective [1]. Researchers can use pramiracetam as a selective pharmacological tool to probe the role of HACU in cognition and neuroprotection.

Age-Related Cognitive Decline and Electrophysiology Models

Pramiracetam is a preferred compound for studies on age-related cognitive impairment due to its demonstrated ability to normalize abnormal EEG patterns (e.g., reduced theta activity) in aged rodent models, an effect not robustly observed with piracetam [2]. Its efficacy in reversing age-related neurophysiological deficits makes it a valuable reference compound in geriatric neuroscience.

Traumatic Brain Injury (TBI) and Post-Anoxic Cognitive Research

Pramiracetam is a key reference agent for studies modeling cognitive deficits following traumatic brain injury or anoxia. It has shown sustained, clinically significant improvement in human memory performance in placebo-controlled trials [3]. Unlike oxiracetam and aniracetam, which are no longer in clinical use [4], pramiracetam remains a relevant and evidence-backed comparator for novel neuroprotective or cognitive-enhancing interventions in TBI.

Advanced Dose-Response and Therapeutic Window Research

Pramiracetam's inverted U-shaped dose-response curve [5] makes it an ideal compound for research focused on understanding and optimizing dosing strategies for nootropic agents. Studies exploring the pharmacokinetic-pharmacodynamic relationship, therapeutic windows, and mechanisms of hormesis in cognitive function will find pramiracetam a compelling model compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pramiracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.